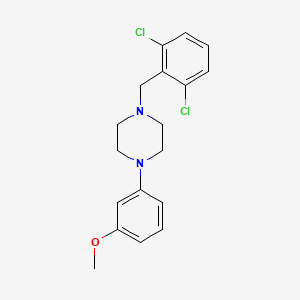
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)prolinamide, commonly known as EF-PBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-PBP belongs to the family of proline-derived synthetic compounds, which have been extensively studied for their diverse biological activities.
作用機序
EF-PBP acts as a positive allosteric modulator of GABA and opioid receptors. This means that it enhances the activity of these receptors, leading to increased neurotransmitter release and subsequent changes in neuronal activity. The exact mechanism of action of EF-PBP is still under investigation, but it is believed to involve the modulation of receptor conformation and the stabilization of receptor-ligand interactions.
Biochemical and Physiological Effects:
EF-PBP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EF-PBP enhances the activity of GABA and opioid receptors, leading to increased neurotransmitter release and subsequent changes in neuronal activity. In vivo studies have shown that EF-PBP can produce analgesic effects and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
EF-PBP has several advantages for use in lab experiments. It is a readily available and affordable compound that can be synthesized in large quantities with high purity and yield. EF-PBP has also been extensively studied, and its mechanism of action is well understood. However, EF-PBP has some limitations in lab experiments. Its effects can be variable depending on the experimental conditions, and its long-term effects on neuronal activity are still unknown.
将来の方向性
There are several future directions for the study of EF-PBP. One potential direction is the development of new pain medications based on the modulation of opioid receptors by EF-PBP. Another direction is the investigation of the long-term effects of EF-PBP on neuronal activity and the potential implications for neurological disorders. Finally, the development of new compounds based on the structure of EF-PBP could lead to the discovery of new drugs with diverse biological activities.
In conclusion, EF-PBP is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EF-PBP has been extensively studied for its diverse biological activities, including its effects on GABA and opioid receptors. EF-PBP has several advantages for use in lab experiments, but its effects can be variable depending on the experimental conditions. There are several future directions for the study of EF-PBP, including the development of new pain medications and the investigation of its long-term effects on neuronal activity.
合成法
The synthesis of EF-PBP involves the reaction between 4-ethylbenzaldehyde and 4-fluorobenzoyl chloride, followed by the addition of proline and subsequent purification. The synthesis of EF-PBP has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
科学的研究の応用
EF-PBP has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of EF-PBP is in the study of GABA receptors. EF-PBP has been shown to bind to the GABA receptor and modulate its activity, which has potential implications for the treatment of neurological disorders. EF-PBP has also been used in the study of opioid receptors, where it has been shown to modulate the activity of these receptors, potentially leading to the development of new pain medications.
特性
IUPAC Name |
N-(4-ethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-14-5-11-17(12-6-14)22-19(24)18-4-3-13-23(18)20(25)15-7-9-16(21)10-8-15/h5-12,18H,2-4,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWNURWOTHJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6023290.png)



![2-(4-fluorobenzyl)-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6023307.png)

![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-(4-propyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B6023319.png)
![9-(1-methyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6023321.png)
![2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6023324.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6023337.png)
![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)
